Cas no 26532-22-9 (Cyclobutaneethanol,1-methyl-2-(1-methylethenyl)-, (1R,2S)-)

Cyclobutaneethanol,1-methyl-2-(1-methylethenyl)-, (1R,2S)- structure
26532-22-9 structure
Nome do Produto:Cyclobutaneethanol,1-methyl-2-(1-methylethenyl)-, (1R,2S)-
N.o CAS:26532-22-9
MF:C10H18O
MW:154.249323368073
CID:256304
PubChem ID:169202

Cyclobutaneethanol,1-methyl-2-(1-methylethenyl)-, (1R,2S)- Propriedades químicas e físicas

Nomes e Identificadores

    • Cyclobutaneethanol,1-methyl-2-(1-methylethenyl)-, (1R,2S)-
    • (+)-cis-2-Isopropenyl-1-methylcyclobutaneethanol
    • (+)-Grandisol
    • 2-(2-Isopropenyl-1-methylcyclobutyl)ethanol)-, (1R,2S)-
    • cis-2-Isopropenyl-1-methylcyclobutaneethanol
    • Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R-cis)-
    • Cyclobutaneethanol, 2-isopropenyl-1-methyl-, cis-(+)-
    • Grandlure I
    • cis-1-Methyl-2-isopropenyl-cyclobutaneethanol
    • Q977405
    • UNII-1L0WOT6RIE
    • 2-[(1R,2S)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol
    • DTXSID70896937
    • SCHEMBL1301439
    • Grandisol
    • 2-((1R,2S)-1-Methyl-2-(prop-1-en-2-yl)cyclobutyl)ethan-1-ol
    • (1R-Z)-1-Methyl-2-(1-methylethenyl)cyclobutaneethanol
    • Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, cis-(+-)-
    • 26532-22-9
    • DTXSID2035275
    • (1R-cis)-1-Methyl-2-(1-methylethenyl)cyclobutaneethanol
    • GRANDISOL [MI]
    • (+)-Gandisol
    • Caswell No. 471AB
    • 1L0WOT6RIE
    • (+-)-Grandisol
    • CIS-(+/-)-2-ISOPROPENYL-1-METHYLCYCLOBUTANEETHANOL
    • (1R,2S)-(+)-Grandisol
    • GRANDLURE I, (+/-)-
    • EPA Pesticide Chemical Code 112401
    • Cyclobutaneethanol, 1-methyl-2-(1-methylethenyl)-, (1R,2S)-
    • Grandisol, (+/-)-
    • 30820-22-5
    • (+/-)-Grandisol
    • 9S44Q9MKXB
    • cis-1-Methyl-2-isopropenylcyclobutaneethanol
    • UNII-9S44Q9MKXB
    • Inchi: InChI=1S/C10H18O/c1-8(2)9-4-5-10(9,3)6-7-11/h9,11H,1,4-7H2,2-3H3
    • Chave InChI: SJKPJXGGNKMRPD-UHFFFAOYSA-N
    • SMILES: OCCC1(CCC1C(=C)C)C

Propriedades Computadas

  • Massa Exacta: 154.13584
  • Massa monoisotópica: 154.136
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 162
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 20.2A^2
  • XLogP3: 2.9

Propriedades Experimentais

  • Densidade: 0.8389 (rough estimate)
  • Ponto de Fusão: 25°C
  • Ponto de ebulição: bp1.0 50-60°
  • Ponto de Flash: 78.5 ºC
  • Índice de Refracção: nD20 1.4748
  • PSA: 20.23
  • LogP: 2.36120
  • Rotação Específica: D21.5 +18.5° (c = 1 in hexane)

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